Cas no 1269948-48-2 (Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)-)

Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)- 化学的及び物理的性質
名前と識別子
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- Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)-
- N16467
- 1269948-48-2
- (2R)-2-AMINO-2-(3-CYCLOPENTYLOXYPHENYL)ACETIC ACID
- (2R)-2-AMINO-2-(3-CYCLOPENTYLOXYPHENYL)ACETICACID
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- インチ: 1S/C13H17NO3/c14-12(13(15)16)9-4-3-7-11(8-9)17-10-5-1-2-6-10/h3-4,7-8,10,12H,1-2,5-6,14H2,(H,15,16)/t12-/m1/s1
- InChIKey: ADGKFVMBWIVTQL-GFCCVEGCSA-N
- ほほえんだ: C1([C@@H](N)C(O)=O)=CC=CC(OC2CCCC2)=C1
計算された属性
- せいみつぶんしりょう: 235.12084340g/mol
- どういたいしつりょう: 235.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.237±0.06 g/cm3(Predicted)
- ふってん: 401.7±40.0 °C(Predicted)
- 酸性度係数(pKa): 1.84±0.10(Predicted)
Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1844606-1g |
(2R)-2-Amino-2-(3-cyclopentyloxyphenyl)acetic acid |
1269948-48-2 | 98% | 1g |
¥4645.00 | 2024-08-09 |
Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)- 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)-に関する追加情報
Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)- and Its Significance in Modern Chemical Biology
The compound with the CAS number 1269948-48-2 is a specialized derivative of benzeneacetic acid, characterized by the presence of an α-amino group and a cyclopentyloxy substituent. This unique structural configuration imparts distinct chemical and biological properties, making it a subject of considerable interest in the field of chemical biology. The (αR) configuration further specifies its stereochemical identity, which is crucial for understanding its interactions with biological targets.
In recent years, there has been growing attention on the development of novel compounds that can modulate biological pathways through precise targeting. The structure of Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)- suggests potential applications in drug discovery and therapeutic intervention. Specifically, the amino group and the cyclopentyloxy side chain can serve as pharmacophores, interacting with specific enzymes or receptors in the body. This has led to extensive research into its pharmacological properties and potential therapeutic benefits.
One of the most compelling aspects of this compound is its potential role in modulating neurotransmitter systems. Benzeneacetic acid derivatives have been studied for their ability to influence the activity of various neurotransmitters, including serotonin and dopamine. The (αR) configuration may enhance its selectivity for certain receptors, thereby reducing off-target effects and improving overall efficacy. Recent studies have demonstrated that such derivatives can exhibit potent activity at specific serotonin receptors, which could have implications for treating conditions such as depression and anxiety.
Furthermore, the cyclopentyloxy group introduces a bulky side chain that can affect the compound's solubility and bioavailability. This feature is particularly important in drug development, as it can influence how well a compound is absorbed and distributed within the body. Computational modeling has been employed to predict the pharmacokinetic properties of Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)-, providing valuable insights into its potential behavior in vivo.
The synthesis of this compound represents a significant achievement in organic chemistry. The introduction of both an amino group and a cyclopentyloxy substituent requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as asymmetric catalysis, have been utilized to achieve the desired stereochemistry. These methods not only enhance the efficiency of production but also improve the overall quality of the final product.
From a biological perspective, the interactions between Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)- and biological targets are complex and multifaceted. The compound's ability to bind to specific proteins or enzymes can lead to changes in cellular signaling pathways. This has prompted researchers to investigate its potential as a tool for studying various biological processes. For instance, it may be used to probe the function of neurotransmitter receptors or to identify new therapeutic targets.
In conclusion, Benzeneacetic acid, α-amino-3-(cyclopentyloxy)-, (αR)- represents a promising compound with significant potential in chemical biology and drug discovery. Its unique structure and stereochemistry make it an attractive candidate for further investigation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing innovative therapies for various diseases.
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